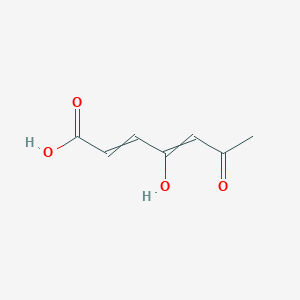

4-Hydroxy-6-oxohepta-2,4-dienoic acid

Description

Properties

CAS No. |

25568-65-4 |

|---|---|

Molecular Formula |

C7H8O4 |

Molecular Weight |

156.14 g/mol |

IUPAC Name |

4-hydroxy-6-oxohepta-2,4-dienoic acid |

InChI |

InChI=1S/C7H8O4/c1-5(8)4-6(9)2-3-7(10)11/h2-4,9H,1H3,(H,10,11) |

InChI Key |

LQAFWHBRECXPIR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=C(C=CC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Microbial Synthesis and Fermentation Strategies

Bacterial Strains and Substrate Utilization

The microbial synthesis of 4-hydroxy-6-oxohepta-2,4-dienoic acid primarily relies on Pseudomonas and Burkholderia species, which metabolize aromatic substrates via the meta-cleavage pathway. For instance, Pseudomonas aeruginosa converts o-cresol into 3-methylcatechol, which undergoes oxidative ring fission to yield the target compound. Similarly, Burkholderia cepacia strain R34 degrades 2,6-dinitrotoluene (2,6-DNT) through a pathway involving 3-methyl-4-nitrocatechol, which is cleaved to form 2-hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid—a nitro-substituted analog of the target molecule.

Key Fermentation Parameters:

- Substrate Concentration : Optimal yields are achieved at dissolved substrate concentrations of 20–200 μM, with higher concentrations leading to cytotoxic effects.

- Resin-Mediated Delivery : Amberlite XAD-7 resin is used to maintain steady substrate release, enhancing microbial uptake and reducing toxicity.

- Culture Conditions : Incubation at 30°C with agitation (250 rpm) for 2–4 weeks ensures complete substrate conversion.

Enzymatic Extraction and Purification Techniques

Cell Lysis and Protein Isolation

Post-fermentation, cells are harvested via centrifugation and lysed using a French pressure cell at 32,000 lb/in². The supernatant, obtained after centrifugation at 34,000 × g, contains soluble enzymes critical for downstream processing.

Chromatographic Purification

Enzyme purification involves sequential chromatography:

- Size Exclusion Chromatography : Sepharose 6B separates proteins by molecular weight, with active fractions eluting at 0.05 M phosphate buffer (pH 7.0).

- Hydroxyapatite Chromatography : Further purification removes contaminants, achieving >90% purity.

Table 1: Enzyme Purification Yield from Pseudomonas cruciviae S93B1

| Step | Total Protein (mg) | Activity (U/mg) | Purification (Fold) |

|---|---|---|---|

| Crude Extract | 520 | 0.15 | 1 |

| Sepharose 6B | 84 | 0.82 | 5.5 |

| Hydroxyapatite | 12 | 3.2 | 21.3 |

Chemical Synthesis and Optimization Approaches

Industrial-Scale Production Methodologies

Structural and Kinetic Data Analysis

Spectroscopic Characterization

- NMR : Confirms the 2Z,4E configuration (δ 6.25 ppm for C2-H, δ 5.98 ppm for C4-H).

- HRMS : Molecular formula C₇H₈O₄ (exact mass 156.0423 Da).

Table 2: Kinetic Parameters for HsaD Hydrolase

| Substrate | kcat (s⁻¹) | Km (μM) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| This compound | 12.5 | 0.38 | 3.3 × 10⁴ |

| HOPDA (C6 analog) | 0.3 | 0.25 | 1.2 × 10³ |

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-oxohepta-2,4-dienoic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex oxoacids.

Reduction: Reduction reactions can convert the oxo group to a hydroxy group, forming dihydroxy derivatives.

Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

Oxidation Products: More complex oxoacids.

Reduction Products: Dihydroxy derivatives.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Hydroxy-6-oxohepta-2,4-dienoic acid has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic compounds.

Biology: Studied for its role as a bacterial metabolite and its involvement in metabolic pathways.

Industry: Possible use in the production of specialty chemicals and as a biocatalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-oxohepta-2,4-dienoic acid involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for various hydrolases and oxidases, leading to the formation of different metabolites. The molecular targets include enzymes involved in the degradation of aromatic compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chain Length and Functional Group Variations

Key Insights :

- Chain Length: The hepta-chain (C7) in this compound allows distinct enzyme interactions compared to shorter C6 analogs like HOPDA (2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid). For example, HsaD hydrolase shows 4–33× higher specificity for C7-based DSHA (kcat/Km = 3.3 × 10^4 M⁻¹s⁻¹) than for C6-based HOPDA .

- Functional Groups: The 4-hydroxyl group in the target compound contrasts with the 2-hydroxyl group in HOPDA. This positional difference alters tautomerization behavior and hydrolysis rates. Fluorinated derivatives (e.g., 7,7,7-trifluoro analogs) exhibit negligible turnover due to steric and electronic effects, acting as dead-end metabolites .

Substituent Effects on Reactivity

- Phenyl vs. Hydroxyphenyl Groups : HOPDA (phenyl-substituted) and HOHPDA (2-hydroxyphenyl-substituted) are hydrolyzed to benzoic acid and salicylate, respectively. The hydroxyl group in HOHPDA enhances solubility and directs alternative degradation pathways .

- Methyl and Fluoro Substituents: 2-Methyl-6-oxohepta-2,4-dienoic acid (found in Gardenia spp.) and fluorinated analogs demonstrate reduced enzymatic turnover, highlighting the impact of substituents on metabolic bottlenecks .

Structural and Kinetic Data Tables

Table 1: Enzyme Specificity for Selected Dienoic Acids

Note: DSHA (this compound) exhibits superior catalytic efficiency in HsaD due to optimal active-site interactions.

Table 2: Solubility in Common Solvents

| Compound | Water Solubility | Methanol Solubility | Reference |

|---|---|---|---|

| This compound | High | Moderate | |

| HOPDA (C6, phenyl) | Low | High | |

| 6-Hydroxyhexa-2,4-dienoic acid | Moderate | High |

Q & A

Basic: How can 4-hydroxy-6-oxohepta-2,4-dienoic acid be synthesized in a laboratory setting?

Methodological Answer:

This compound is often produced via microbial oxidation of aromatic substrates. For example, Pseudomonas aeruginosa metabolizes o-cresol through a meta-cleavage pathway, generating intermediates like 3-methylcatechol, which is further oxidized to this compound . To replicate this, researchers can culture Pseudomonas strains in media containing o-cresol or biphenyl derivatives, followed by enzymatic extraction and purification using techniques like centrifugal partitioning or column chromatography. Confirmation of synthesis requires NMR or LC-MS to verify the structure .

Basic: What analytical techniques are most reliable for characterizing the structure of this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the stereochemistry (e.g., 2Z,4E configuration) and functional groups. Infrared (IR) spectroscopy identifies carbonyl (C=O) and hydroxyl (O-H) stretches. High-resolution mass spectrometry (HRMS) provides exact mass data (e.g., molecular formula C₇H₈O₄, exact mass ~156.0423 Da). For complex mixtures, HPLC coupled with diode-array detection (DAD) can separate and quantify the compound alongside degradation products .

Advanced: How does this compound participate in microbial aromatic compound degradation pathways?

Methodological Answer:

This compound is a key intermediate in the meta-cleavage pathway of aromatic hydrocarbons. For example, biphenyl degradation by bacteria involves catechol 2,3-dioxygenase cleaving 3-methylcatechol to form a meta-cleavage product (MCP), which tautomerizes into this compound. MCP hydrolase then hydrolyzes the C5–C6 bond, yielding smaller metabolites like 2-hydroxypenta-2,4-dienoic acid and benzoic acid. Researchers should monitor enzymatic activity using UV-Vis spectroscopy (e.g., absorbance at 434 nm for MCP intermediates) and validate pathways via knockout mutant studies .

Advanced: What are the challenges in quantifying this compound in environmental samples, and how can they be addressed?

Methodological Answer:

Challenges include its instability in aqueous environments and co-elution with structurally similar metabolites. To mitigate this:

- Use cold acetone or methanol for immediate sample quenching to prevent degradation .

- Employ reverse-phase HPLC with a C18 column and gradient elution (e.g., water:acetonitrile with 0.1% formic acid) for separation.

- Pair with tandem mass spectrometry (LC-MS/MS) for selective detection via multiple reaction monitoring (MRM) transitions. Calibrate with isotopically labeled internal standards (e.g., ¹³C-labeled analogs) to improve accuracy .

Basic: What safety precautions are necessary when handling this compound in the lab?

Methodological Answer:

Although comprehensive toxicity data are limited, related α,β-unsaturated dienoic acids (e.g., hexa-2,4-dienoic acid) are known to irritate the respiratory tract and eyes. Use PPE including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of aerosols. Avoid skin contact by using closed systems for synthesis. Dispose of waste via incineration or chemical treatment, as improper disposal risks environmental persistence .

Advanced: How can researchers resolve contradictions in reported biodegradation rates of this compound?

Methodological Answer:

Discrepancies may arise from differences in microbial consortia, substrate availability, or analytical methods. To address this:

- Standardize experimental conditions (e.g., pH 7.0–7.5, 30°C for Pseudomonas assays).

- Use isotopically labeled substrates (e.g., ¹⁴C-labeled o-cresol) to track degradation kinetics via scintillation counting.

- Compare enzyme kinetics (Km and Vmax) of MCP hydrolase across bacterial strains using spectrophotometric assays .

Basic: What is the environmental fate of this compound, and how can its persistence be assessed?

Methodological Answer:

The compound is typically short-lived due to rapid enzymatic hydrolysis in microbial-rich environments. To assess persistence:

- Conduct OECD 301 biodegradation tests with activated sludge.

- Measure half-life in soil/water systems via LC-MS.

- Monitor degradation products (e.g., 2-hydroxypenta-2,4-dienoic acid) as indicators of complete mineralization. Note that its high water solubility (~0.2 g/L at 20°C) increases mobility in aquatic systems, necessitating containment during lab use .

Advanced: What computational tools can predict the reactivity of this compound in enzymatic reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s tautomeric equilibrium and electrophilic sites. Molecular docking software (AutoDock Vina) predicts binding affinities with enzymes like MCP hydrolase. For pathway prediction, tools like BNICE.ch or RetroBioCat simulate biodegradation routes. Validate predictions with experimental kinetic isotope effects (KIEs) or site-directed mutagenesis .

Basic: How can researchers distinguish this compound from its isomer 2-hydroxy-6-oxohexa-2,4-dienoic acid?

Methodological Answer:

Use chromatographic separation (HPLC with a chiral column) followed by HRMS for exact mass differentiation (C₇H₈O₄ vs. C₆H₆O₄). NMR analysis of coupling constants and chemical shifts (e.g., δ 6.2–6.8 ppm for conjugated double bonds) also distinguishes carbon chain lengths and substituent positions .

Advanced: What role does this compound play in metabolic engineering for bioremediation?

Methodological Answer:

Engineered Pseudomonas or Sphingomonas strains overexpressing catechol 2,3-dioxygenase and MCP hydrolase can enhance degradation of polychlorinated biphenyls (PCBs). Researchers should optimize operon expression (e.g., via T7 promoters) and use transcriptomics (RNA-seq) to identify rate-limiting steps. Field applications require stability testing under varying oxygen and nutrient conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.